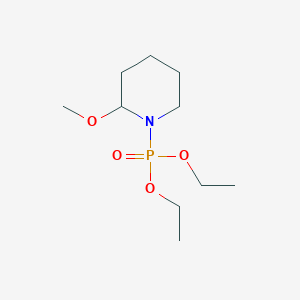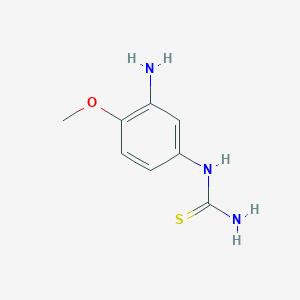
2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group may be cleaved, leading to the formation of amines and other by-products.
Reduction: Reduction of the azo group can result in the formation of aromatic amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Amines, quinones.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dyeing: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as an indicator in various titration methods.
Biology
Staining: Utilized in biological staining to highlight structures in microscopic studies.
Medicine
Diagnostics: Potential use in diagnostic assays and imaging.
Industry
Pigments: Used in the production of pigments for paints and coatings.
Sensors: Incorporated in sensor technologies for detecting various analytes.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Electron Transfer: The azo groups can participate in electron transfer reactions, influencing redox processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Direct Blue 1: Employed in dyeing cotton and other fibers.
Uniqueness
2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid is unique due to its specific structure, which imparts distinct properties such as enhanced solubility and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
93892-90-1 |
|---|---|
Molekularformel |
C27H22ClN9O9S3 |
Molekulargewicht |
748.2 g/mol |
IUPAC-Name |
2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C27H22ClN9O9S3/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33) |
InChI-Schlüssel |
QFGRYMRXLSEGSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


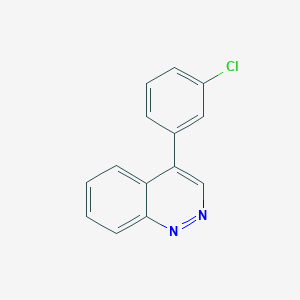




![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
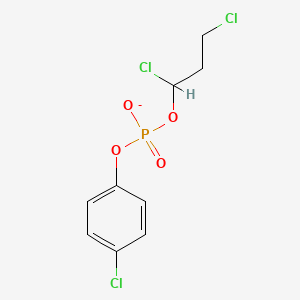

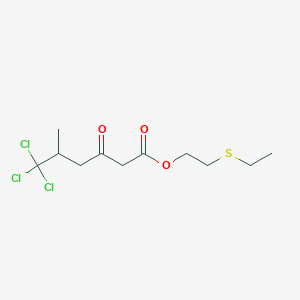
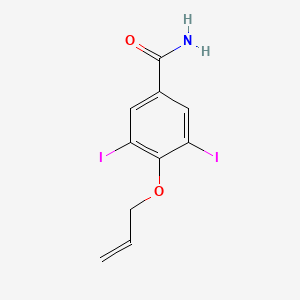
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
